molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No. B047367
Key on ui cas rn: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Patent
US04141890

Procedure details

49.95 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-chloro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 29.85 parts of the monoazo dyestuff obtained by the known process from diazotised 4-chloro-2-amino-1-hydroxybenzene and 2-hydroxynaphthalene. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a dark red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full brown shades with good fastness properties. It has the following constitution: ##STR14##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([NH2:9])[CH:3]=1.[C:10]1(N2C(=O)C=C(CS(O)(=O)=O)N2)[CH:15]=CC=[CH:12][CH:11]=1>[Cr].O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([NH2:9])[CH:3]=1.[OH:8][C:5]1[CH:6]=[CH:7][C:2]2[C:3](=[CH:15][CH:10]=[CH:11][CH:12]=2)[CH:4]=1

Inputs

Step One
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)O)N
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1NC(=CC1=O)CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]
Step Two
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
49.95 Parts of the 1:1 chromium complex (obtained by the known process

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)N
Name
Type
product
Smiles
OC1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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